molecular formula C21H18O4 B3002597 Isopongaflavone CAS No. 64125-33-3

Isopongaflavone

Cat. No.: B3002597
CAS No.: 64125-33-3
M. Wt: 334.371
InChI Key: DPAGRPSAFDXQDN-UHFFFAOYSA-N
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Description

Isopongaflavone is a prenylated flavonoid compound isolated from the seeds of the plant Tephrosia bracteolata. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties and potential health benefits. This compound, in particular, has garnered attention due to its unique chemical structure and biological activities.

Mechanism of Action

Target of Action

Isopongaflavone, like other isoflavones, is known to interact with estrogen receptors . These receptors are proteins within cells that are activated by the hormone estrogen . Isoflavones have a similar size and chemical structure to human estrogens, allowing them to bind to both estrogen α and β receptors . This interaction plays a key role in various physiological processes and health benefits .

Mode of Action

Isoflavones are selective estrogen receptor modulators that exert estrogenic-like effects under certain experimental conditions . They are structurally similar to mammalian 17β-estradiol . They may bind to both α and β isoforms of estrogen receptor (ER), but with binding affinities to ERβ approximately 20 times higher than that to ERα .

Biochemical Pathways

Isoflavones are ecophysiologically active secondary metabolites derived from the phenylpropanoid pathway . They play pivotal roles in plant–microbe interactions such as rhizobia–legume symbiosis and defense responses . Isoflavones are involved in the nodulation process in leguminous plants by inducing the nodulation genes . They also act as phytoalexins in plants, i.e., compounds produced by the plants during stress or pathogen attacks .

Pharmacokinetics

It is known that the low water solubility of isoflavone aglycones can limit their usage . The O-glycosylation of (iso)flavones is a promising way to overcome this barrier . Glycosylation can increase water solubility and bioavailability, enhancing the therapeutic potential of these compounds .

Result of Action

Isoflavones in general have been linked to a lower risk of hormone-related cancers, osteoporosis, menopausal symptoms, and cardiovascular diseases . They are also known to play a key role in plant–environment interactions and act as phytoalexins .

Action Environment

The action of this compound, like other isoflavones, can be influenced by environmental factors. For instance, isoflavones play a key role in plant–environment interactions and act as phytoalexins . They are involved in the nodulation process in leguminous plants by inducing the nodulation genes . They also act as compounds produced by the plants during stress or pathogen attacks . Therefore, environmental factors such as stress conditions can influence the production and action of isoflavones .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopongaflavone involves several key steps starting from phloroacetophenone. The process begins with the treatment of phloroacetophenone with chlorobutyne in dry dioxane, resulting in the formation of 2,6-dihydroxy-6’,6’-dimethylpyrano[2’,3’:4,3]acetophenone. This intermediate undergoes methoxymethylation to yield 2,6-di(methoxymethoxy)-6’,6’-dimethylpyrano[2’,3’:4,3]acetophenone. Subsequent alkaline condensation with benzaldehyde produces the methoxymethylated chalcone, which is then demethoxymethylated to form the hydroxy chalcone. Finally, treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and O-methylation yields this compound .

Industrial Production Methods: While the detailed industrial production methods for this compound are not extensively documented, the synthetic route described above provides a foundational approach that can be scaled up for industrial applications. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, would be essential for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: Isopongaflavone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many biological processes.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

    Substitution: The presence of hydroxyl groups allows for substitution reactions, such as methylation or glycosylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include DDQ and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Methylation can be achieved using methyl iodide and a base like potassium carbonate.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives of this compound.

    Substitution: Methylated or glycosylated flavonoid derivatives.

Scientific Research Applications

Isopongaflavone has a wide range of scientific research applications:

    Chemistry: It serves as a model compound for studying the reactivity and synthesis of prenylated flavonoids.

    Biology: this compound exhibits antimicrobial and antioxidant properties, making it a subject of interest in biological studies.

    Medicine: The compound has potential therapeutic applications due to its anti-inflammatory and anticancer activities. It is being investigated for its role in modulating various biological pathways.

    Industry: this compound can be used in the development of natural health products and dietary supplements due to its bioactive properties.

Comparison with Similar Compounds

Isopongaflavone is unique among flavonoids due to its prenylated structure, which enhances its biological activity. Similar compounds include:

    Genistein: Another isoflavone with estrogenic activity, commonly found in soy products.

    Daidzein: An isoflavone with antioxidant and anti-inflammatory properties.

    Biochanin A: A methylated isoflavone with potential anticancer activity.

Compared to these compounds, this compound’s prenylation provides increased lipophilicity, enhancing its ability to interact with cell membranes and proteins, thereby increasing its biological efficacy .

Properties

IUPAC Name

5-methoxy-8,8-dimethyl-2-phenylpyrano[2,3-h]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c1-21(2)10-9-14-17(25-21)12-18(23-3)19-15(22)11-16(24-20(14)19)13-7-5-4-6-8-13/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAGRPSAFDXQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C3C(=C(C=C2O1)OC)C(=O)C=C(O3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601346916
Record name Isopongaflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64125-33-3
Record name Isopongaflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 64125-33-3
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Q & A

Q1: What is Isopongaflavone and where is it found?

A1: this compound is a naturally occurring pyranoflavone. It was first isolated from the seeds of the Pongamia glabra plant [] and has also been found in Tephrosia species like Tephrosia elata [] and Tephrosia barbigera [].

Q2: Does this compound have any biological activity?

A2: Yes, research has shown that this compound exhibits antifeedant activity against certain insects. It displays significant activity against Maruca testulalis and Eldana saccharina[1].

Q3: Are there any efficient synthetic routes for this compound?

A4: Several methods have been developed for the synthesis of this compound. One approach utilizes acetyl hydroxychromans and employs Claisen condensation as a key step in the synthesis []. Another method involves a Baker-Venkataraman rearrangement to obtain this compound and its analogues [].

Q4: What is the structure of this compound?

A5: While the exact spectroscopic data wasn't detailed in the provided abstracts, the structure of this compound has been elucidated. For detailed spectroscopic data, referring to the original research articles, particularly those focusing on its isolation and synthesis [, ] would be beneficial.

Q5: Are there any studies on the Structure-Activity Relationship (SAR) of this compound?

A6: While the provided abstracts do not delve into specific SAR studies for this compound, the synthesis of several analogues has been reported [, , ]. This suggests an interest in understanding how structural modifications impact its biological activity, paving the way for future SAR investigations.

Q6: How does this compound compare to other similar compounds?

A6: Direct comparisons of this compound's performance, cost, and impact against alternative compounds were not detailed in the provided research abstracts. Further investigation into the broader literature is needed to answer this question fully.

Q7: Has the environmental impact of this compound been studied?

A7: The provided research abstracts primarily focus on the isolation, synthesis, and preliminary biological activity of this compound. Information about its ecotoxicological effects and potential environmental impact is currently unavailable from these sources.

Q8: What analytical techniques are used to characterize and quantify this compound?

A9: Although not explicitly stated in the abstracts, common analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatographic methods such as High-Performance Liquid Chromatography (HPLC) are likely employed for the characterization and quantification of this compound, especially given its isolation from natural sources and subsequent synthesis [, , ].

Q9: What is the historical context of this compound research?

A10: The initial isolation and structural elucidation of this compound from Pongamia glabra seeds represent a significant milestone in its research history []. Subsequent studies have focused on developing efficient synthetic routes [, , ] and exploring its biological activities, including its potential as an insecticide [] and, more recently, as a potential anti-cancer agent [].

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